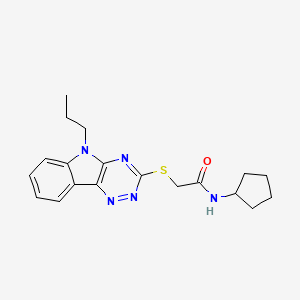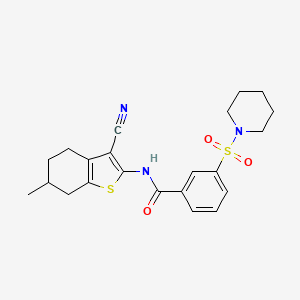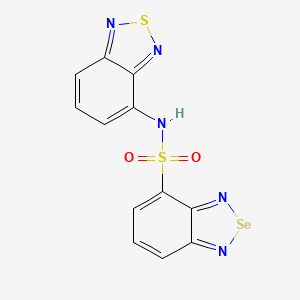![molecular formula C17H7BrF3NO3 B11506922 8-bromo-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one](/img/structure/B11506922.png)
8-bromo-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a complex organic compound that belongs to the class of benzofuroxan derivatives This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a benzofuroxan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuroxan Ring: The benzofuroxan ring system is constructed through a cyclization reaction, often involving the use of a base such as sodium hydroxide or potassium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Scientific Research Applications
8-Bromo-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-bromo-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-(trifluoromethyl)phenol: A simpler compound with similar functional groups but lacking the benzofuroxan ring system.
4-Bromo-2-(trifluoromethyl)phenol: Another related compound with a similar structure but different substitution pattern.
Uniqueness
8-Bromo-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is unique due to the presence of the benzofuroxan ring system, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C17H7BrF3NO3 |
|---|---|
Molecular Weight |
410.1 g/mol |
IUPAC Name |
8-bromo-2-[4-(trifluoromethyl)phenyl]-[1]benzofuro[3,2-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C17H7BrF3NO3/c18-10-5-6-12-11(7-10)13-14(24-12)16(23)25-15(22-13)8-1-3-9(4-2-8)17(19,20)21/h1-7H |
InChI Key |
IHTBAYHJODPDJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=O)O2)OC4=C3C=C(C=C4)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-{[benzyl(ethylsulfonyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11506862.png)

![ethyl [6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]carbamate](/img/structure/B11506868.png)
![methyl 4-[({(2E)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11506871.png)
![1-[(2-hydroxyethyl)sulfanyl]-N-(3-methylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11506879.png)
![1-(Adamantan-1-YL)-4-[4-(propan-2-YL)benzenesulfonyl]piperazine](/img/structure/B11506888.png)
![isopropyl 2-{[3-(1H-1,2,3-benzotriazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11506894.png)
![Imidazolidin-2-one, 1-[2-(2-methoxyphenoxy)acetyl]-](/img/structure/B11506899.png)
![7-(3-Methylphenyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11506905.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-6-deoxyhexopyranosylamine](/img/structure/B11506911.png)
![1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone](/img/structure/B11506916.png)
